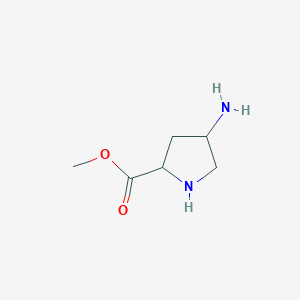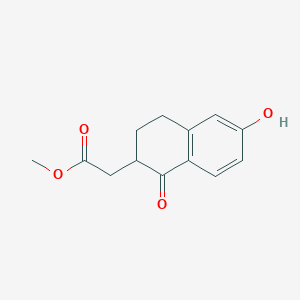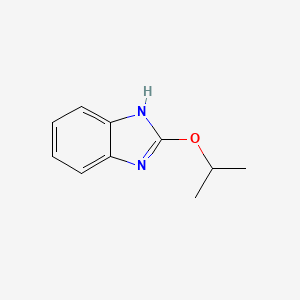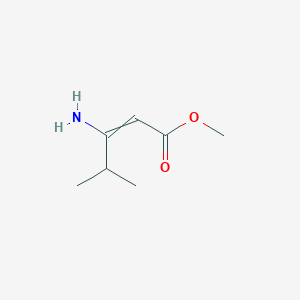![molecular formula C24H18N2O2 B8652441 2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine CAS No. 38257-53-3](/img/structure/B8652441.png)
2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine
Vue d'ensemble
Description
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a nitro group at the 2’ position and two phenyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the nitration of biphenyl, followed by the introduction of the diphenylamine moiety. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro biphenyl is then subjected to a nucleophilic aromatic substitution reaction with diphenylamine in the presence of a suitable base, such as potassium carbonate, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Reduction: 2’-Amino-N,N-diphenyl[1,1’-biphenyl]-4-amine.
Oxidation: Quinone derivatives.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electron donor or acceptor in redox reactions, influencing cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler analog without the nitro and diphenylamine groups.
2-Nitrobiphenyl: Lacks the diphenylamine moiety but contains the nitro group.
N,N’-Diphenylbenzidine: Contains two diphenylamine groups but lacks the nitro group
Uniqueness
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine is unique due to the combination of the nitro group and the diphenylamine moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
38257-53-3 |
|---|---|
Formule moléculaire |
C24H18N2O2 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-(2-nitrophenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C24H18N2O2/c27-26(28)24-14-8-7-13-23(24)19-15-17-22(18-16-19)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18H |
Clé InChI |
UKNKYZOMYZHDJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
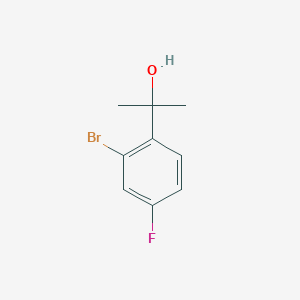
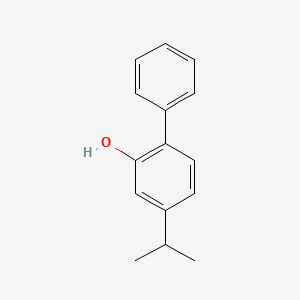
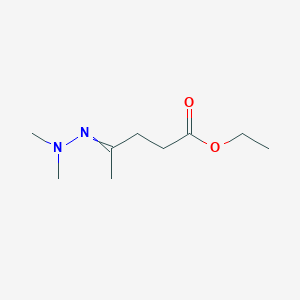
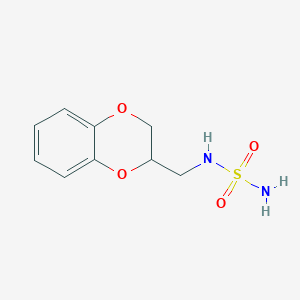

![Methyl 3-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}propanoate](/img/structure/B8652392.png)
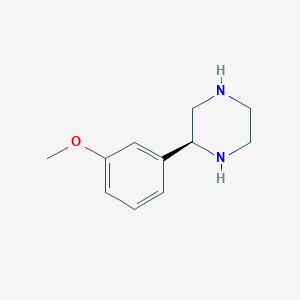
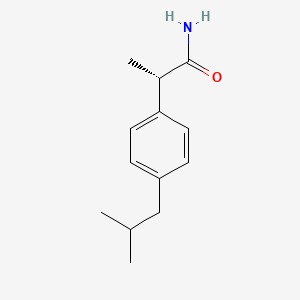
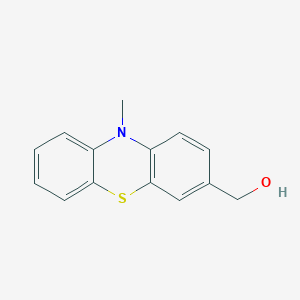
![Diethyl [(2-bromophenyl)methylidene]propanedioate](/img/structure/B8652416.png)
